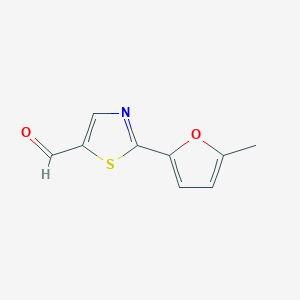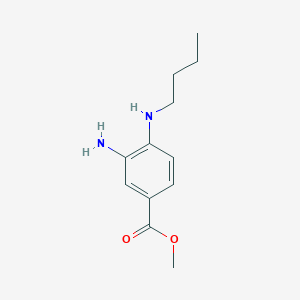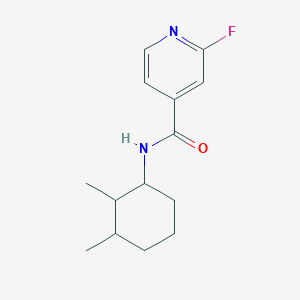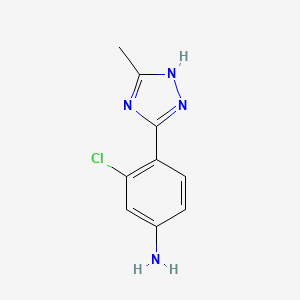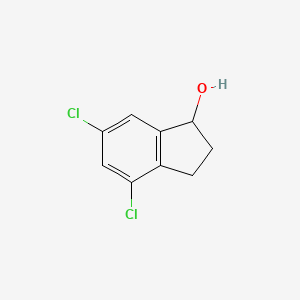![molecular formula C10H10ClN3O2 B1427916 5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1247659-74-0](/img/structure/B1427916.png)
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Overview
Description
“5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C10H10ClN3O2 . It has a molecular weight of 239.66 .
Molecular Structure Analysis
The molecular structure of “5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol ring attached to a 3-chlorophenoxyethyl group . The InChI code for this compound is 1S/C10H10ClN3O2 .Scientific Research Applications
Therapeutic Potency of 1,3,4-Oxadiazole Derivatives
The structural uniqueness of the 1,3,4-oxadiazole ring, which is present in compounds like 5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine, plays a pivotal role in their interaction with various biological systems. The ability of these derivatives to bind with different enzymes and receptors through multiple weak interactions enables them to exhibit a wide range of bioactivities. This characteristic has made 1,3,4-oxadiazole derivatives subjects of intense research, especially in the development of new therapeutic agents for various diseases. Their application spans across anticancer, antifungal, antibacterial, and anti-inflammatory treatments, among others, highlighting their significant contribution to medicinal chemistry (Verma et al., 2019).
Synthesis and Biological Roles
The synthetic methodologies for crafting 1,3,4-oxadiazole derivatives, including the compound of interest, have evolved over the years, making the process more efficient and tailored towards specific biological applications. These compounds have been recognized for their potential in treating a myriad of diseases, which is underpinned by the continuous innovation in their synthesis. The exploration of new therapeutic species based on the 1,3,4-oxadiazole core has been a significant area of research, offering promising prospects for future medicinal applications (Nayak & Poojary, 2019).
properties
IUPAC Name |
5-[1-(3-chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-6(9-13-14-10(12)16-9)15-8-4-2-3-7(11)5-8/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBAUPNLYOXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)N)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)
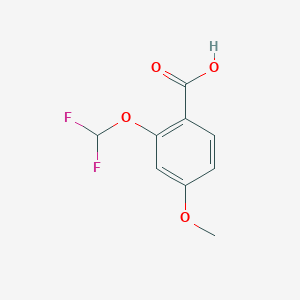
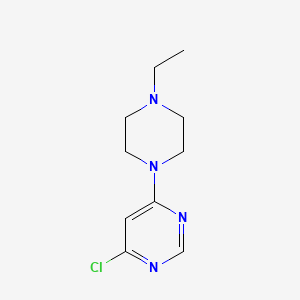
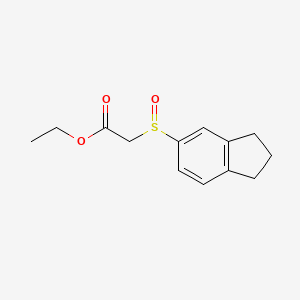
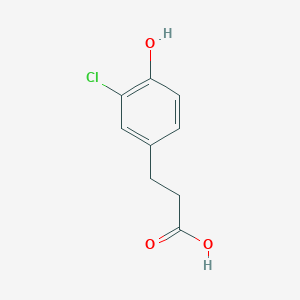
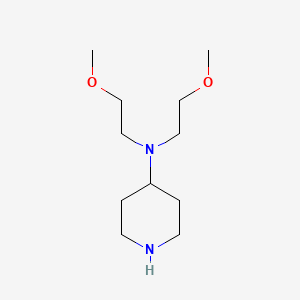
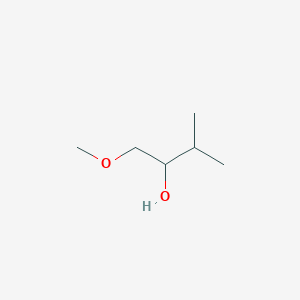
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)
